molecular formula C11H14O3 B6590159 (3S)-3-(4-methoxyphenyl)butanoic acid CAS No. 4842-61-9

(3S)-3-(4-methoxyphenyl)butanoic acid

Cat. No.: B6590159
CAS No.: 4842-61-9
M. Wt: 194.23 g/mol
InChI Key: GTUSGMFEBAENPL-QMMMGPOBSA-N
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Description

(3S)-3-(4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-methoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 4-(4-methoxyphenyl)butanoic acid, which can then be resolved into its enantiomers to obtain the (3S)-isomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chiral chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylbutanol.

Scientific Research Applications

(3S)-3-(4-methoxyphenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)butanoic acid
  • 4-(4-methoxyphenyl)butanoic acid
  • 3-(4-methoxyphenyl)propanoic acid

Uniqueness

(3S)-3-(4-methoxyphenyl)butanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This chiral specificity can lead to different pharmacological activities compared to its racemic or other enantiomeric forms .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-(4-methoxyphenyl)butanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a carboxylic acid group, the formation of a Grignard reagent, and the subsequent reaction of the Grignard reagent with the protected intermediate to form the final product.", "Starting Materials": [ "4-methoxybenzyl alcohol", "2-bromo-3-methylbutanoic acid", "Diethyl ether", "Magnesium", "Hydrochloric acid", "Sodium hydroxide", "Sulfuric acid", "Sodium sulfate", "Sodium chloride" ], "Reaction": [ "Protection of carboxylic acid group by reacting 2-bromo-3-methylbutanoic acid with 4-methoxybenzyl alcohol in the presence of sulfuric acid to form the protected intermediate", "Formation of Grignard reagent by reacting magnesium with 2-bromo-3-methylbutanoic acid in diethyl ether", "Addition of the Grignard reagent to the protected intermediate in the presence of hydrochloric acid to form the final product", "Neutralization of the reaction mixture with sodium hydroxide", "Extraction of the product with diethyl ether", "Drying of the organic layer with sodium sulfate", "Removal of the solvent by evaporation", "Recrystallization of the product from a suitable solvent", "Purification of the product by washing with cold water and drying with sodium chloride" ] }

CAS No.

4842-61-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3S)-3-(4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H14O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

GTUSGMFEBAENPL-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)OC

Purity

95

Origin of Product

United States

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